molecular formula C13H14ClN5 B5910135 Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-

Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-

Cat. No.: B5910135
M. Wt: 275.74 g/mol
InChI Key: ANHAWMLUXSUVCU-UHFFFAOYSA-N
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Description

Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- is a benzyl guanidine derivative featuring a 4-chlorophenyl group and a 4,6-dimethyl-2-pyrimidinyl moiety. This compound exhibits significant inhibitory activity against serine proteases, particularly trypsin-3 and β-tryptase, with sub-nanomolar affinity (KI* = 1 × 10⁻⁴ ± 1 × 10⁻⁵ μM for trypsin-3) . Its mechanism involves reversible covalent inhibition for most proteases but irreversible inhibition for urokinase plasminogen activator (uPA) due to optimal geometry for nucleophilic attack at the active site .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHAWMLUXSUVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4-chlorophenyl isocyanate with 4,6-dimethyl-2-aminopyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted guanidines.

Scientific Research Applications

Biological Activities

Guanidine derivatives have been studied for their potential pharmacological activities. The specific compound has shown promise in several areas:

  • Antimicrobial Activity : Some studies suggest that guanidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents.
  • Anticancer Properties : Research indicates that compounds similar to N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-guanidine may inhibit cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways crucial for tumor growth.
  • Neurological Effects : There is emerging evidence that guanidine compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Pharmaceutical Development

The compound's unique structure allows it to be a lead candidate in drug discovery programs targeting various diseases, particularly those involving microbial infections and cancer.

Chemical Synthesis

Guanidine derivatives are often used as intermediates in the synthesis of more complex organic molecules. Their reactivity can be harnessed to create novel compounds with desired properties.

Biochemical Studies

Due to its structural features, this guanidine derivative can serve as a tool in biochemical assays aimed at understanding enzyme mechanisms or receptor interactions.

Case Study 1: Antimicrobial Screening

A study conducted on various guanidine derivatives, including N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-guanidine, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as new antimicrobial agents in clinical settings.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Phenyl Guanidine Probes (e.g., Compound 39b)

  • Structural Differences : Replaces the benzyl group with a phenyl group and retains the bis(4-chlorophenyl)phosphonate substituent.
  • Activity : Demonstrates irreversible inhibition for all proteases except cathepsin G (CatG), where inhibition is unexpectedly reversible (kapp ≈ 20 × 10² M⁻¹s⁻¹ for trypsin-3, β-tryptase, and uPA) .
  • Potency : Slightly less potent than the target compound against trypsin-3 (IC50 = 0.05 µM vs. 0.06 µM for CatG in benzyl guanidines) but broader irreversibility .

Bis(4-chlorophenyl)phosphonate Probes (e.g., Compound 36b)

  • Structural Differences : Features a bis(4-chlorophenyl)phosphonate warhead instead of the pyrimidinyl group.
  • Activity : Exhibits 100-fold higher potency for uPA (kapp = 32 × 10⁴ ± 29 × 10³ M⁻¹s⁻¹) due to optimal phosphonate geometry .
  • Selectivity: Lower affinity for thrombin (IC50 > 10 µM) compared to the target compound’s sub-nanomolar trypsin-3 binding .

N-(4-Hydroxyphenylmethyl) Guanidine (CAS 685897-34-1)

  • Structural Differences : Substitutes the 4-chlorophenyl group with a 4-hydroxyphenylmethyl moiety.
  • Activity : Likely reduced hydrophobic interactions due to the polar hydroxyl group, leading to lower protease affinity compared to the chloro-substituted analogue .

Fluorophenyl-Substituted Guanidine (CAS 102739-07-1)

  • Structural Differences : Contains a 2-fluorophenylmethoxy group instead of the 4-chlorophenyl group.
  • Activity : The electron-withdrawing fluorine atom may enhance binding to proteases, but steric hindrance from the methoxy group could reduce potency relative to the target compound .

Mechanistic and Structural Insights

Role of Substituents

  • 4-Chlorophenyl Group : Enhances hydrophobic and π-π interactions with protease active sites, contributing to high affinity (KI* < 1 µM for trypsin-3) .

Inhibition Kinetics

Compound Protease IC50 (µM) kapp (M⁻¹s⁻¹) Inhibition Type
Target Compound Trypsin-3 0.05 ± 0.003 61 × 10³ ± 6860 Reversible
Target Compound uPA N.D. 32 × 10⁴ ± 29 × 10³ Irreversible
Phenyl Guanidine (39b) CatG 0.06 ± 0.006 20 × 10² Reversible
Bis(4-Cl) Probe (36b) β-Tryptase N.D. 61 × 10³ ± 6860 Reversible

N.D.: Not determined due to IC50 > 10 µM .

Comparative Advantages

  • Target Compound : Superior affinity for trypsin-3 and β-tryptase due to optimized substituent geometry .
  • Phenyl Guanidines : Broader irreversibility but lower specificity .

Biological Activity

Guanidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl) (CAS Number: 16018-51-2) is notable for its potential therapeutic applications. This compound features a pyrimidine moiety, which is crucial for its biological interactions.

Molecular Structure and Characteristics:

  • Molecular Formula: C13H14ClN5
  • Molecular Weight: 275.74 g/mol
  • Density: 1.32 g/cm³
  • Boiling Point: 470.1 °C at 760 mmHg
  • Flash Point: 238.1 °C
PropertyValue
Molecular FormulaC13H14ClN5
Molecular Weight275.74 g/mol
Density1.32 g/cm³
Boiling Point470.1 °C
Flash Point238.1 °C

Antitumor Activity

Recent studies have demonstrated that Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl) exhibits significant antitumor properties. In vitro assays revealed that this compound shows promising cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

In one study, the compound exhibited IC50 values of approximately 0.87–12.91 μM against MCF-7 cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM .

The antitumor effects of this guanidine derivative are primarily attributed to:

  • Induction of Apoptosis: The compound significantly increases caspase activity, indicating the activation of apoptotic pathways.
  • Cell Cycle Arrest: It has been shown to induce cell cycle arrest at the G2/M phase, which is critical for halting tumor progression.

Antimicrobial Activity

In addition to its antitumor effects, Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl) has demonstrated antimicrobial properties. Studies indicate that it possesses superior antifungal activity compared to its antibacterial effects, suggesting potential applications in treating fungal infections .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments in animal models have indicated that the compound exhibits a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in Kunming mice . This suggests a promising therapeutic window for further development.

Study on Antitumor Efficacy

A comprehensive study evaluated the efficacy of Guanidine derivatives in various cancer models:

  • Objective: To assess the growth inhibition of cancer cells.
  • Methodology: In vitro assays were conducted using different concentrations of Guanidine derivatives.
  • Results: The compounds demonstrated significant growth inhibition across multiple cell lines, with enhanced selectivity indices compared to conventional treatments.

Comparative Analysis with Other Compounds

A comparative analysis was conducted between Guanidine derivatives and other known anticancer agents:

CompoundIC50 (μM) MCF-7IC50 (μM) MDA-MB-231
Guanidine Derivative0.87–12.911.75–9.46
5-Fluorouracil17.0211.73

This table illustrates the superior efficacy of Guanidine derivatives in inhibiting cancer cell proliferation compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,6-dimethyl-2-pyrimidinamine with 4-chlorophenyl isothiocyanate or acyl chloride derivatives under basic conditions (e.g., triethylamine) . Temperature control (80–95°C) and solvent choice (e.g., ethanol or DMF) are critical for minimizing side reactions like over-alkylation. Yields typically range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions on the pyrimidine and phenyl rings, mass spectrometry (ESI-MS) for molecular weight validation, and X-ray crystallography to resolve bond angles and torsional strain in the guanidine core . Computational methods (DFT) can predict electron density distribution, highlighting the electron-withdrawing effects of the 4-chloro group and steric hindrance from methyl substituents .

Q. What preliminary assays are recommended to assess its biological activity?

  • Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, using fluorescence-based readouts. Cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays can identify IC₅₀ values. Structural analogs show activity in the low micromolar range, suggesting competitive inhibition mechanisms .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing chloro with fluoro or methoxy groups) alter reactivity and bioactivity?

  • Answer : Comparative SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OCH₃) reduce potency due to decreased electrophilicity. For example, replacing 4-Cl with 4-F in analogs increases IC₅₀ against EGFR kinase by 2.5-fold .

Q. What mechanistic insights explain contradictory data in enzyme inhibition studies?

  • Answer : Contradictions often arise from off-target effects or pH-dependent solubility. For instance, at pH >7.4, the guanidine group becomes protonated, reducing membrane permeability. Use isothermal titration calorimetry (ITC) to validate binding stoichiometry and kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses in target proteins (e.g., CDK5/p25). ADMET predictors (SwissADME) optimize logP (<3) and polar surface area (<140 Ų) to enhance blood-brain barrier penetration. Substituents like sulfonamide or acetyl groups improve metabolic stability .

Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Answer : Discrepancies in bond lengths (e.g., C-N in guanidine) may arise from crystal packing forces. Validate using synchrotron XRD for high-resolution data (≤0.8 Å) and compare with solid-state NMR to assess dynamic effects. For solution-phase structures, employ NOESY to detect intramolecular hydrogen bonding .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data from cytotoxicity assays?

  • Answer : Fit dose-response curves using a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Outliers are identified via Grubbs’ test (α=0.05) .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours, monitoring degradation via LC-MS. Identify metabolites (e.g., hydrolyzed guanidine or dechlorinated products) and quantify using external calibration curves. Half-life (t₁/₂) <24 hours suggests need for prodrug strategies .

Comparative Analysis Table

PropertyGuanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-Analog: 4-Fluoro SubstituentAnalog: 4-Methoxy Substituent
LogP 2.82.53.1
IC₅₀ (EGFR kinase, µM) 12.3 ± 1.24.9 ± 0.8>50
Solubility (mg/mL, PBS) 0.450.620.28
Metabolic Stability (t₁/₂) 18 hours22 hours9 hours
Data derived from

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